molecular formula C22H26N2O4 B2931546 N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide CAS No. 923201-22-3

N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B2931546
CAS No.: 923201-22-3
M. Wt: 382.46
InChI Key: ARZBKRTZJVYLRN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide (CAS 923201-22-3) is a high-purity chemical compound with a molecular formula of C22H26N2O4 and a molecular weight of 382.45 g/mol . It belongs to the class of piperidine carboxamides, a group of compounds recognized for their significant potential in medicinal chemistry research . The benzoylpiperidine fragment within its structure is considered a privileged scaffold in drug discovery, often serving as a metabolically stable bioisostere for piperazine rings and enabling key interactions with biological targets . This compound is supplied with a minimum purity of 90% and is available in quantities ranging from 1 mg to 50 mg for research applications . Piperidine carboxamide derivatives have been identified as a promising series in phenotypic screening for novel therapeutic agents, demonstrating potent and selective activity in biological models . The structural features of this molecule make it a valuable intermediate or candidate for investigating new mechanisms of action in various research programs. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16-7-9-17(10-8-16)24(22(26)23-13-5-4-6-14-23)21(25)19-12-11-18(27-2)15-20(19)28-3/h7-12,15H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZBKRTZJVYLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=C(C=C(C=C2)OC)OC)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H26N2O4
  • Molecular Weight : 382.46 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been studied for its potential as a multi-target drug, particularly in cancer treatment. The compound may exert its effects by:

  • Inhibition of Kinases : Similar compounds have shown effectiveness in inhibiting kinases such as VEGFR-2 and ERK-2, which are crucial in cancer cell proliferation and survival .
  • Receptor Binding : The structural characteristics allow it to bind to specific receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of piperidine derivatives, including this compound. For instance:

  • A related study indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anti-proliferative effects .
  • In vitro experiments demonstrated that certain derivatives led to apoptosis in HepG2 liver cancer cells .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

  • Monoacylglycerol Lipase (MAGL) : Compounds similar to this compound have been identified as MAGL inhibitors, which could be beneficial for treating neuroinflammation and neurodegenerative diseases .

Study 1: Multi-Kinase Inhibition

A study explored the potential of piperidine derivatives as multi-kinase inhibitors. The results showed that certain compounds could inhibit VEGFR-2 and ERK-2 effectively, leading to reduced cell viability in cancer models. This highlights the therapeutic potential of this compound as a candidate for further development in oncology .

Study 2: Neuroprotective Effects

Research into related compounds has suggested neuroprotective effects through MAGL inhibition. By preventing the breakdown of endocannabinoids, these compounds may offer therapeutic benefits for conditions like Alzheimer's disease and chronic pain management .

Data Table: Summary of Biological Activities

Activity TypeCompound InteractionReference
Anti-Cancer ActivityInhibits cell proliferation
Enzyme InhibitionInhibits MAGL
Receptor BindingModulates signaling pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine carboxamide derivatives are widely explored in drug discovery due to their structural versatility. Below is a detailed comparison of N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison of Piperidine Carboxamide Derivatives

Compound Name / ID Key Substituents Molecular Weight Biological Activity / Application Key Differences vs. Target Compound Reference
Target Compound : this compound 2,4-Dimethoxybenzoyl; 4-methylphenyl ~415.45 (est.) Not specified (hypothetical: enzyme inhibition) Reference compound for comparison -
Compound 52 () 4-Bromo-benzodiazolyl; 4-(dimethylamino)phenyl 471.09 8-Oxo enzyme inhibition Bromine substitution; dimethylamino group
Compound 25 () 4-Chloro-benzodiazolyl; 4-iodophenyl ~520 (est.) 8-Oxo enzyme inhibition Halogen (Cl, I) substituents
Compound 4h () 2-Oxo-2-(phenylamino)ethyl ~277 (est.) Local anesthetic (low toxicity) Smaller substituents; no aromatic methoxy groups
A939572 () 2-Chlorophenoxy; 3-(methylcarbamoyl)phenyl 387.86 Not specified (hypothetical: kinase inhibition) Chlorophenoxy group; carbamoyl substitution
Compound in Ureido-dimethoxybenzyl; 4-fluorophenyl 444.50 Not specified Ureido linker; fluorophenyl substitution

Key Observations :

Substituent Effects: Electron-Rich Groups: The target compound’s 2,4-dimethoxybenzoyl group enhances lipophilicity and may improve membrane permeability compared to halogenated analogs (e.g., Compounds 52 and 25) .

Biological Activity :

  • Halogenated analogs (e.g., Br in Compound 52, I in Compound 25) are associated with enzyme inhibition, suggesting that the target compound’s methoxy groups may offer alternative binding mechanisms (e.g., hydrogen bonding) .
  • Local anesthetic derivatives (e.g., Compound 4h) lack aromatic methoxy groups, indicating that such substituents may reduce toxicity but require optimization for target specificity .

Synthetic Accessibility :

  • The target compound’s dimethoxybenzoyl group may require specialized coupling reagents (e.g., carbodiimides) compared to simpler halogenation or alkylation steps used in analogs .

Research Findings from Analogous Compounds :

  • 8-Oxo Enzyme Inhibitors : Bromine and iodine substituents in Compounds 52 and 25 enhance binding affinity to enzyme active sites, but their metabolic stability may be lower than methoxy-substituted derivatives .
  • Local Anesthetics : Piperidine carboxamides with smaller substituents (e.g., Compound 4h) exhibit lower hepatotoxicity, suggesting that the target compound’s bulkier groups may require toxicity profiling .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,4-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide?

  • Methodological Answer : A common approach involves coupling 2,4-dimethoxybenzoyl chloride with a pre-synthesized piperidine-1-carboxamide intermediate. For example, analogous syntheses (e.g., piperidine-4-carboxamides) use refluxing in dry DMF with catalytic piperidine to facilitate amide bond formation . Purification typically involves recrystallization from ethanol or DMF/water mixtures. Key steps include monitoring reaction progress via TLC and confirming purity via HPLC (≥98%) .

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software for structural refinement . Complementary techniques include 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm proton environments and carbonyl/aromatic carbons. For example, piperidine carboxamides show distinct NMR signals for methyl groups (~δ 2.3 ppm) and methoxy substituents (~δ 3.8 ppm) . IR spectroscopy can validate carboxamide C=O stretches (~1650 cm1^{-1}) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Screen for receptor binding (e.g., dopamine D3 or CB1 receptors) using competitive radioligand displacement assays, as demonstrated for structurally related piperidine carboxamides . For enzyme inhibition, employ fluorometric or colorimetric assays (e.g., carbonic anhydrase inhibition) with IC50_{50} determination . Use HEK293 or CHO-K1 cell lines for cytotoxicity profiling.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

  • Methodological Answer : Systematically modify substituents on the benzoyl (e.g., methoxy vs. halogen) and piperidine moieties. Use comparative molecular field analysis (CoMFA) to correlate steric/electrostatic properties with binding affinity, as seen in QSAR models for CB1 receptor antagonists . Test enantioselectivity via chiral HPLC separation and evaluate stereoisomers in receptor assays .

Q. What crystallographic strategies resolve contradictions in reported conformational data?

  • Methodological Answer : Employ high-resolution SC-XRD (e.g., using Oxford Diffraction instruments) to determine absolute configuration and hydrogen-bonding networks. Refine data with SHELXL, accounting for disorder using PART instructions . For polymorphic forms, conduct PXRD and DSC to identify stable crystalline phases .

Q. How to address discrepancies in biological assay reproducibility across labs?

  • Methodological Answer : Standardize protocols for cell culture (e.g., passage number, serum batches) and ligand concentration. Validate assays with positive controls (e.g., SR141716 for CB1 antagonism ). Use statistical tools like Bland-Altman plots to assess inter-lab variability in IC50_{50} values .

Q. What computational methods predict metabolic stability and off-target interactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map metabolic hotspots (e.g., methoxy demethylation). Use molecular docking (AutoDock Vina) against CYP450 isoforms (e.g., CYP3A4) to predict oxidation pathways . For off-target screening, employ Schrödinger’s Glide against databases like ChEMBL.

Q. How to design formulations for improved solubility without compromising activity?

  • Methodological Answer : Use co-solvency (e.g., PEG-400/water) or cyclodextrin inclusion complexes. Assess solubility via shake-flask method (pH 1.2–7.4). Maintain bioactivity by comparing IC50_{50} values pre/post-formulation, as done for sulfamoylbenzoyl derivatives .

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